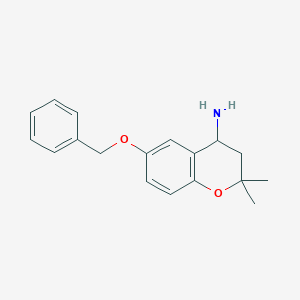

4-Amino-6-benzyloxy-2,2-dimethylchroman

Description

4-Amino-6-benzyloxy-2,2-dimethylchroman is a chroman derivative featuring a benzopyran core with three key substituents:

- Position 4: A primary amino group (–NH₂), which confers basicity and hydrogen-bonding capacity.

- Position 6: A benzyloxy group (–OCH₂C₆H₅), contributing steric bulk and lipophilicity.

- Position 2: Two methyl groups (–CH₃), enhancing conformational rigidity and stability.

This compound’s molecular formula is C₁₈H₂₁NO₂ (MW: 283.36 g/mol).

Properties

Molecular Formula |

C18H21NO2 |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

2,2-dimethyl-6-phenylmethoxy-3,4-dihydrochromen-4-amine |

InChI |

InChI=1S/C18H21NO2/c1-18(2)11-16(19)15-10-14(8-9-17(15)21-18)20-12-13-6-4-3-5-7-13/h3-10,16H,11-12,19H2,1-2H3 |

InChI Key |

APPZTNAPKBNODA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Methoxy-2,2-dimethylchroman-4-amine ()

- Structure: Position 4: Amino (–NH₂). Position 6: Methoxy (–OCH₃). Position 2: 2,2-dimethyl.

- Molecular Formula: C₁₂H₁₇NO₂ (MW: 207.27 g/mol).

- Key Differences :

- Position 6 : Methoxy (–OCH₃) vs. benzyloxy (–OCH₂C₆H₅).

- Lipophilicity : The benzyloxy group in the target compound increases logP by ~2–3 units compared to methoxy, enhancing membrane permeability but reducing aqueous solubility.

- Synthetic Accessibility : Methoxy derivatives are typically easier to synthesize due to smaller substituent size and lower steric hindrance .

2-Benzyl-6-methoxychroman-4-one (, Compound 2o)

- Structure :

- Position 4: Ketone (=O).

- Position 6: Methoxy (–OCH₃).

- Position 2: Benzyl (–CH₂C₆H₅).

- Molecular Formula : C₁₇H₁₆O₃ (MW: 268.31 g/mol).

- Key Differences: Position 4: Ketone vs. amino group. The ketone reduces basicity and eliminates hydrogen-bond donor capacity. Position 2: Benzyl substituent vs. 2,2-dimethyl. The dimethyl group in the target compound reduces steric strain and improves stability . Reactivity: The amino group in the target compound enables nucleophilic reactions (e.g., acylation), while the ketone in 2o is electrophilic.

6-Fluoro-2,2-dimethylchroman-4-one ()

- Structure :

- Position 4: Ketone (=O).

- Position 6: Fluoro (–F).

- Position 2: 2,2-dimethyl.

- Molecular Formula : C₁₁H₁₁FO₂ (MW: 194.20 g/mol).

- Key Differences: Position 6: Fluoro vs. benzyloxy. Position 4: Ketone vs. amino group. The amino group in the target compound may enhance interaction with biological targets (e.g., enzymes) through hydrogen bonding .

Structural and Property Comparison Table

| Compound | Position 4 | Position 6 | Position 2 | Molecular Weight | logP* (Predicted) | Key Inferred Properties |

|---|---|---|---|---|---|---|

| 4-Amino-6-benzyloxy-2,2-dimethylchroman | –NH₂ | –OCH₂C₆H₅ | 2,2-dimethyl | 283.36 | ~3.5 | High lipophilicity, basic, H-bond donor |

| 6-Methoxy-2,2-dimethylchroman-4-amine | –NH₂ | –OCH₃ | 2,2-dimethyl | 207.27 | ~1.2 | Moderate solubility, lower steric bulk |

| 2-Benzyl-6-methoxychroman-4-one | =O | –OCH₃ | –CH₂C₆H₅ | 268.31 | ~2.8 | Electrophilic ketone, rigid backbone |

| 6-Fluoro-2,2-dimethylchroman-4-one | =O | –F | 2,2-dimethyl | 194.20 | ~1.8 | Electron-withdrawing, metabolic stability |

*logP estimated using fragment-based methods.

Research Implications

- Synthetic Challenges : The benzyloxy group in the target compound may complicate synthesis due to steric hindrance, requiring optimized catalysts (e.g., ruthenium-based systems as in ) .

- Biological Relevance: The amino group’s basicity could make the compound a candidate for proton-coupled interactions in drug design, while the benzyloxy group may improve blood-brain barrier penetration.

- Derivatization Potential: The benzyloxy group can be deprotected to a hydroxyl group for further functionalization, offering versatility in medicinal chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.